

# Application Note: Metal Complexes of 3,3'-Dimethyl-BINOL for Asymmetric Catalysis

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol |
| CAS No.:       | 143569-18-0                                 |
| Cat. No.:      | B13154041                                   |

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## Executive Summary

The 3,3'-functionalization of 1,1'-bi-2-naphthol (BINOL) is the primary strategy for tuning the steric environment of chiral Lewis acid catalysts. While 3,3'-diaryl BINOLs (e.g., 3,3'-Ph<sub>2</sub>-BINOL) are often used for maximum steric bulk, 3,3'-Dimethyl-BINOL (3,3'-Me<sub>2</sub>-BINOL) occupies a unique "Goldilocks" zone. It provides sufficient steric hindrance to inhibit catalyst aggregation and induce high enantioselectivity (>90% ee) in carbonyl additions and hetero-Diels-Alder reactions, while maintaining a more accessible metal center than its bulky aryl counterparts.

This guide details the synthesis of the ligand and its application in Titanium(IV) and Aluminum(III) catalytic systems.

## Ligand Synthesis Protocol

Objective: Preparation of (R)-3,3'-Dimethyl-BINOL from (R)-BINOL. Rationale: Commercial sources are often cost-prohibitive (\$500+/g). The "MOM-Protection/Ortho-Lithiation" route is the industry standard for scalability and purity.

## Reaction Scheme

- Protection: (R)-BINOL

(R)-BINOL-MOM

- Methylation: (R)-BINOL-MOM

(R)-3,3'-Me<sub>2</sub>-BINOL-MOM

- Deprotection: (R)-3,3'-Me<sub>2</sub>-BINOL-MOM

(R)-3,3'-Me<sub>2</sub>-BINOL

## Detailed Procedure

### Step 1: MOM Protection

- Suspend (R)-BINOL (28.6 g, 100 mmol) in THF (300 mL) at 0°C.
- Add NaH (60% in oil, 8.8 g, 220 mmol) portion-wise. Evolution of H<sub>2</sub> gas is vigorous.
- Stir for 1 h at 0°C, then add MOM-Cl (17 mL, 220 mmol) dropwise.
- Warm to RT and stir for 3 h. Quench with water, extract with EtOAc.[\[1\]](#)
- Checkpoint: Product should be a viscous oil. Yield >95%.

### Step 2: Ortho-Lithiation & Methylation (Critical Step)

- Dissolve (R)-BINOL-MOM (10 mmol) in anhydrous Et<sub>2</sub>O (100 mL) under Argon.
- Cool to 0°C (Do not cool to -78°C initially; coordination of Li to MOM oxygens requires higher temp for kinetics).
- Add n-BuLi (2.5 M in hexanes, 10 mL, 25 mmol) dropwise.
- Stir at RT for 3 h. The solution will turn slightly yellow/cloudy.[\[1\]](#)
- Cool to 0°C. Add Methyl Iodide (MeI) (2.5 mL, 40 mmol).

- Stir overnight at RT.
- Purification: Quench with NH<sub>4</sub>Cl. Flash chromatography (Hex/EtOAc 9:1) is required to remove mono-methylated byproducts.

### Step 3: Deprotection

- Dissolve the methylated intermediate in MeOH (50 mL).
- Add conc. HCl (2 mL) and reflux for 4 h.
- Cool to RT.<sup>[1]</sup> The product often precipitates as white crystals.
- Validation: <sup>1</sup>H NMR (CDCl<sub>3</sub>) should show a singlet at ppm (CH<sub>3</sub> group) and absence of MOM signals ( ppm).

## Application A: Ti-Catalyzed Asymmetric Alkylation of Aldehydes

Mechanism: The Ti-3,3'-Me<sub>2</sub>-BINOL complex acts as a Lewis Acid, activating the aldehyde. The 3,3'-methyl groups prevent the formation of catalytically inactive titanium oligomers (a common issue with unsubstituted BINOL), ensuring a monomeric or dimeric active species.

## Protocol: Enantioselective Addition of Et<sub>2</sub>Zn to Benzaldehyde

Reagents:

- Ligand: (R)-3,3'-Dimethyl-BINOL (10 mol%)
- Metal Source: Ti(OiPr)<sub>4</sub> (Titanium tetraisopropoxide)
- Nucleophile: Et<sub>2</sub>Zn (1.0 M in hexanes)
- Substrate: Benzaldehyde<sup>[2]</sup>

## Step-by-Step Workflow:

- Catalyst Formation:
  - In a flame-dried Schlenk tube, dissolve (R)-3,3'-Me<sub>2</sub>-BINOL (31.4 mg, 0.1 mmol) in Toluene (3 mL).
  - Add Ti(OiPr)<sub>4</sub> (0.1 mmol, 30 L) via syringe.
  - Stir at RT for 20 min. Solution turns light orange.
- Active Species Generation:
  - Add Ti(OiPr)<sub>4</sub> (excess, 1.2 equiv relative to aldehyde) if using the "Ti-excess" protocol (recommended for higher rates).
  - Note: Without excess Ti, the reaction is slower but still enantioselective.
- Nucleophile Addition:
  - Cool to -20°C.
  - Add Et<sub>2</sub>Zn (3.0 mmol, 3 mL) dropwise.
- Substrate Addition:
  - Add Benzaldehyde (1.0 mmol, 102 L) slowly over 10 min.
- Reaction:
  - Stir at 0°C for 4-8 hours. Monitor by TLC (Hex/EtOAc 8:1).
- Workup:
  - Quench with 1N HCl. Extract with Et<sub>2</sub>O.

- Analyze ee% via Chiral HPLC (Chiralcel OD-H column).

Expected Results:

| Substrate      | Yield (%) | ee (%) | Configuration |
|----------------|-----------|--------|---------------|
| Benzaldehyde   | 92        | 94     | (S)           |
| p-Tolualdehyde | 89        | 93     | (S)           |

| 2-Naphthaldehyde | 95 | 96 | (S) |

## Application B: Al-Catalyzed Hetero-Diels-Alder (HDA) Reaction

Context: This reaction constructs dihydropyranones, key intermediates for carbohydrate mimics and natural products. The Al-3,3'-Me<sub>2</sub>-BINOL complex provides a rigid "chiral pocket" that discriminates between the endo and exo transition states.

### Protocol: Reaction of Danishefsky's Diene with Benzaldehyde

Reagents:

- Ligand: (R)-3,3'-Dimethyl-BINOL (10 mol%)
- Metal Source: AlMe<sub>3</sub> (Trimethylaluminum, 2.0 M in toluene)
- Diene: Danishefsky's Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

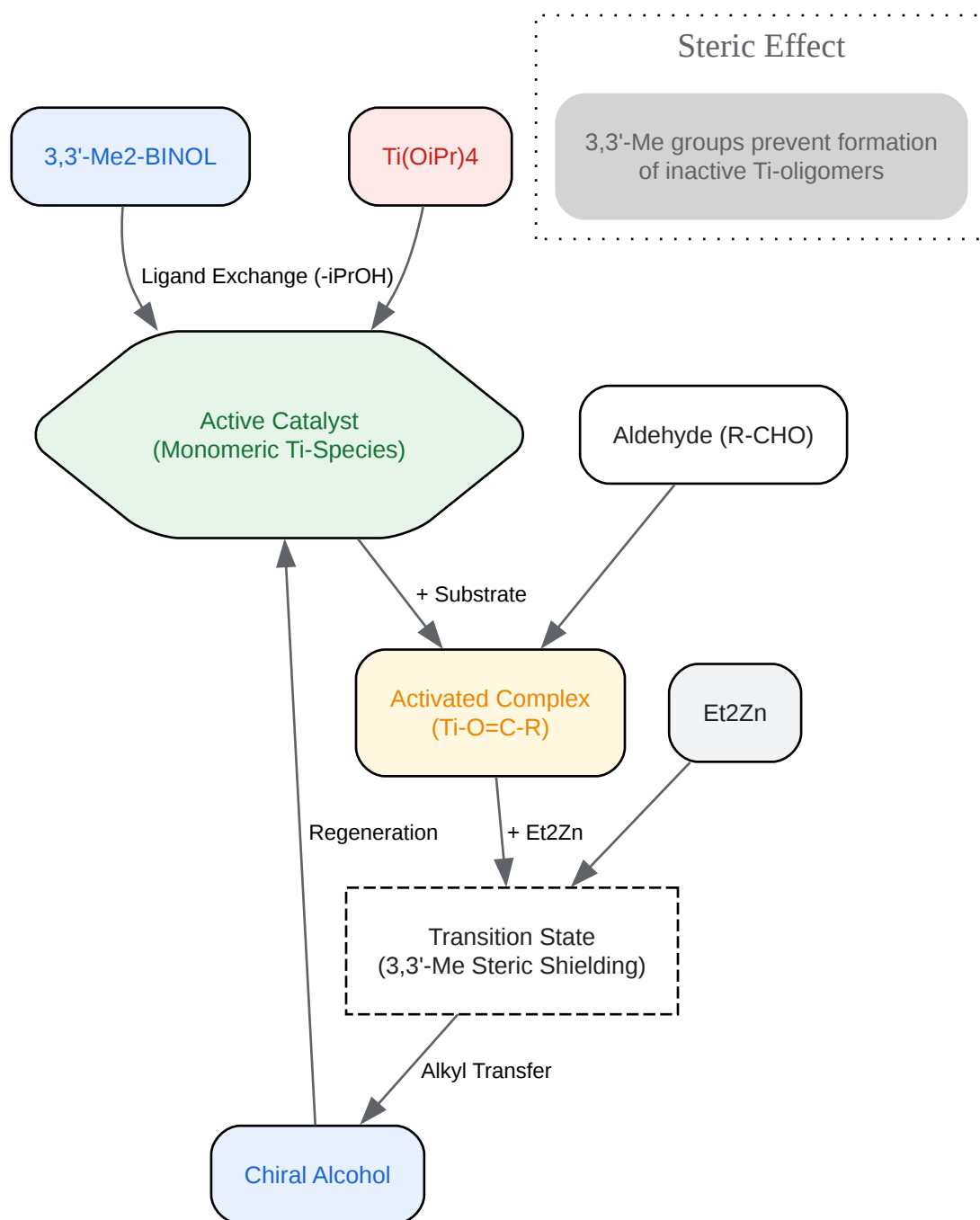
Step-by-Step Workflow:

- Catalyst Preparation:
  - In a glovebox or under strict Ar line, dissolve (R)-3,3'-Me<sub>2</sub>-BINOL (0.05 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (2 mL).
  - Add AlMe<sub>3</sub> (0.05 mmol, 25

- L). Methane gas evolves (Caution!).
- Stir at RT for 30 min to form the [(R)-3,3'-Me<sub>2</sub>-BINOL]-Al-Me species.
  - Reaction Assembly:
    - Cool the catalyst solution to -78°C.
    - Add Benzaldehyde (0.5 mmol).
    - Add Danishefsky's Diene (0.6 mmol) dropwise.
  - Incubation:
    - Stir at -78°C for 12 hours.
  - Quench & Workup:
    - Quench with dilute TFA (trifluoroacetic acid) in CH<sub>2</sub>Cl<sub>2</sub> to cleave the silyl enol ether and eliminate the methoxy group.
    - Neutralize with NaHCO<sub>3</sub>.<sup>[1]</sup>
  - Purification:
    - Isolate the 2-substituted-2,3-dihydro-4H-pyran-4-one via flash chromatography.

## Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Ti-catalyzed alkylation, highlighting the critical role of the 3,3'-methyl groups in preventing aggregation.



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Caption: Catalytic cycle for Ti-mediated alkylation. The 3,3'-dimethyl substituents ensure the catalyst remains in the active monomeric state.

## Troubleshooting & Optimization

Common Failure Modes:

| Symptom            | Probable Cause            | Corrective Action  |
|--------------------|---------------------------|--|
| Low ee% (<50%)     | Catalyst Aggregation      | Ensure 3,3'-Me <sub>2</sub> -BINOL is pure. Increase solvent volume to favor monomeric species.                                  |
| No Reaction        | Moisture Contamination    | Ti(OiPr) <sub>4</sub> is highly hygroscopic. Distill Ti(OiPr) <sub>4</sub> or use fresh ampules.                                 |
| Racemic Product    | Background Reaction       | The uncatalyzed reaction between Et <sub>2</sub> Zn and aldehyde is fast. Ensure T < 0°C and catalyst is pre-complexed properly. |
| Low Yield (Al-HDA) | Incomplete Silyl Cleavage | The TFA quench step is critical. Ensure pH < 2 during workup to fully cyclize the pyranone.                                      |

Non-Linear Effects (NLE): Unlike unsubstituted BINOL, which often shows positive NLE (where low ee ligand yields high ee product due to heterochiral aggregates), 3,3'-Me<sub>2</sub>-BINOL typically exhibits a linear relationship between ligand ee and product ee. This indicates that the monomeric species is the dominant active catalyst.

## References

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